
O-Methyl (trimethylsilyl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl (trimethylsilyl)ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen atom bonded to a methyl group and a sulfur atom. The compound’s chemical formula is C6H16OSiS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Methyl (trimethylsilyl)ethanethioate can be synthesized through the silylation of ethanethioate derivatives. One common method involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale silylation processes. These processes utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of trimethylsilyl chloride and appropriate bases remains central to these methods .
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethioate derivatives.
Wissenschaftliche Forschungsanwendungen
O-Methyl (trimethylsilyl)ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and thiols during complex synthetic procedures.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of O-Methyl (trimethylsilyl)ethanethioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and thiol groups, which are temporarily masked by the silyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the ethanethioate moiety.
S-Methyl thioacetate: Similar sulfur-containing compound but without the silyl group.
Trimethylsilyl ethyl ether: Similar silyl ether but with an ethyl group instead of ethanethioate
Uniqueness
O-Methyl (trimethylsilyl)ethanethioate is unique due to its combination of a trimethylsilyl group and an ethanethioate moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions, making it a versatile tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
62785-57-3 |
|---|---|
Molekularformel |
C6H14OSSi |
Molekulargewicht |
162.33 g/mol |
IUPAC-Name |
O-methyl 2-trimethylsilylethanethioate |
InChI |
InChI=1S/C6H14OSSi/c1-7-6(8)5-9(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
FCVARGCRETXELN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)

![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
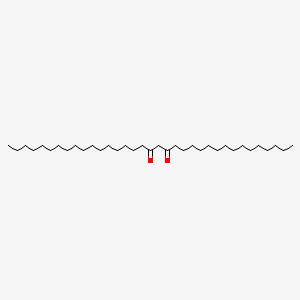
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
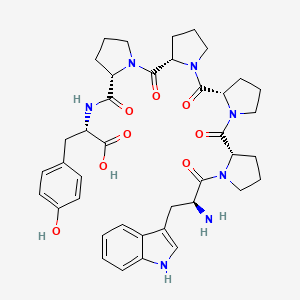
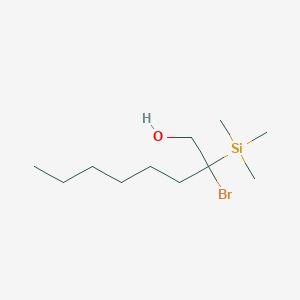
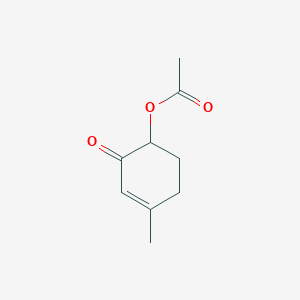
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
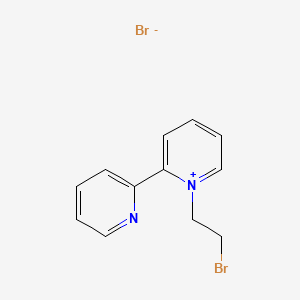
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
